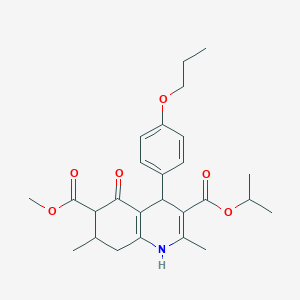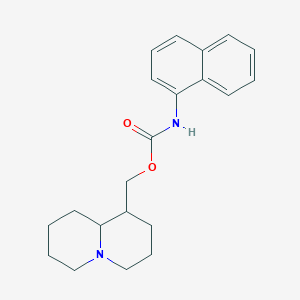![molecular formula C13H14NO3P B6071317 {[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid](/img/structure/B6071317.png)
{[(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{(2-hydroxyphenyl)amino]methyl}phenylphosphinic acid, commonly known as AMPA, is a phosphinic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMPA was first synthesized in 1984 by T. W. Greene and co-workers, and since then, its synthesis, mechanism of action, and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of AMPA is not fully understood, but it is believed to involve inhibition of viral replication and cell proliferation. In vitro studies have shown that AMPA inhibits the activity of the viral DNA polymerase, which is essential for viral replication. Additionally, AMPA has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.
Biochemical and Physiological Effects:
AMPA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that AMPA inhibits the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. Additionally, AMPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMPA in lab experiments is its potent antiviral and anti-inflammatory activity, which makes it an attractive candidate for drug development. Additionally, AMPA is relatively easy to synthesize and is stable under a variety of conditions. However, one limitation of using AMPA in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on AMPA. One area of interest is the development of AMPA-based antiviral drugs, particularly for the treatment of herpes simplex virus infections. Additionally, there is growing interest in the use of AMPA as a potential anti-inflammatory agent, with research suggesting that it may be effective in treating a variety of inflammatory conditions. Finally, there is interest in exploring the potential use of AMPA in combination with other drugs, such as chemotherapy agents, to enhance their efficacy against cancer cells.
Synthesemethoden
The synthesis of AMPA involves the reaction of 2-aminophenol with benzaldehyde to form 2-[(benzylidene)amino]phenol, which is then reacted with diphenylphosphine oxide to yield AMPA. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
AMPA has been studied for its potential use as an antiviral, antitumor, and anti-inflammatory agent. In vitro studies have shown that AMPA exhibits potent antiviral activity against herpes simplex virus type 1 and type 2, and human cytomegalovirus. Additionally, AMPA has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. AMPA has also been studied for its anti-inflammatory properties, with research suggesting that it may be effective in treating inflammatory bowel disease and other inflammatory conditions.
Eigenschaften
IUPAC Name |
(2-hydroxyanilino)methyl-phenylphosphinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO3P/c15-13-9-5-4-8-12(13)14-10-18(16,17)11-6-2-1-3-7-11/h1-9,14-15H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTAHAAUARFIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CNC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B6071244.png)
![1-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6071254.png)
![4-(3-chlorophenyl)-3-methyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071260.png)
![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6071262.png)
![N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6071267.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxyphenyl)amino]acrylonitrile](/img/structure/B6071274.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B6071289.png)

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6071293.png)

![1'-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidin-3-amine](/img/structure/B6071300.png)
![N-(2,5-dimethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6071310.png)
![1-{[3-(1-azepanylcarbonyl)-1H-pyrazol-5-yl]methyl}-1H-indole](/img/structure/B6071313.png)
![2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6071320.png)